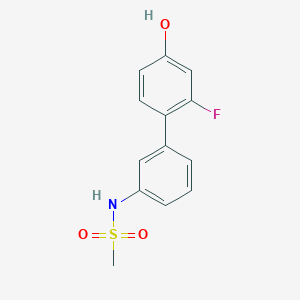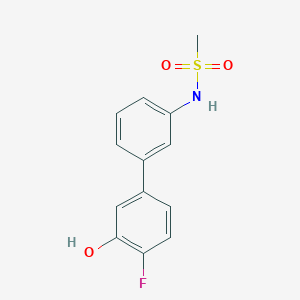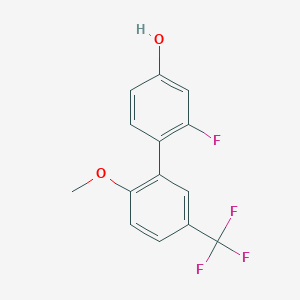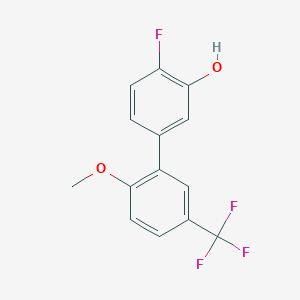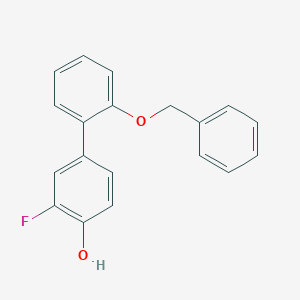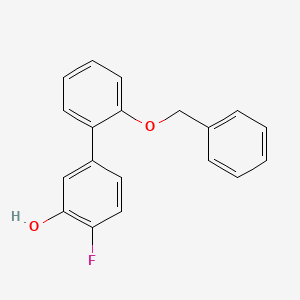
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2F5M3TFPP) is an aromatic compound that has many applications in both scientific research and lab experiments. It is a white powder with a melting point of 77-78°C and a boiling point of 253°C. It is a highly stable and non-toxic compound, making it an ideal candidate for a variety of applications.
Applications De Recherche Scientifique
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used extensively in scientific research for various purposes. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of the interaction between proteins and small molecules, as well as in the study of the structure and function of various proteins.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to the active site of the enzyme and prevent the binding of the substrate. Its fluorescent properties are believed to be due to its ability to absorb light at certain wavelengths and emit light at other wavelengths.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the toxicity of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in lab experiments is its stability and non-toxicity. It is a highly stable compound that is not affected by light, heat, or other environmental factors. It is also non-toxic, making it safe to use in lab experiments. However, it can be difficult to obtain in large quantities, and its fluorescent properties can be difficult to control in some experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in scientific research and lab experiments. It could be used to develop new inhibitors of enzymes, to study the interaction between proteins and small molecules, and to develop new fluorescent probes for imaging. It could also be used to study the structure and function of various proteins, and to develop new drugs and therapies. Additionally, it could be used to study the toxicity of certain compounds and to develop new methods of synthesizing compounds.
Méthodes De Synthèse
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-trifluoromethylphenol with 3-chloro-2-fluorophenol in the presence of a base catalyst. The reaction is then followed by a series of purification steps to obtain the final product.
Propriétés
IUPAC Name |
2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-11(15)12(19)7-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHIOZSDBSAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684567 |
Source


|
| Record name | 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-33-1 |
Source


|
| Record name | 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

